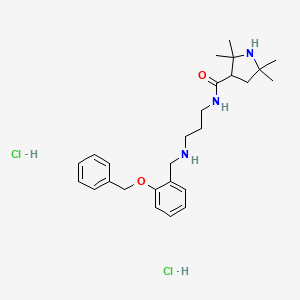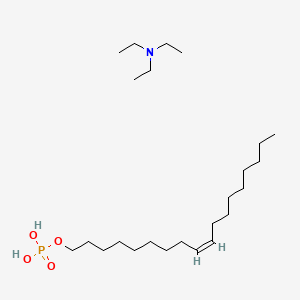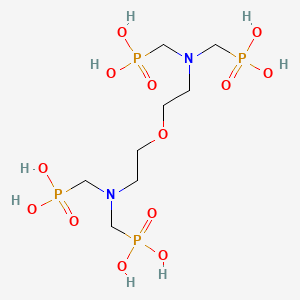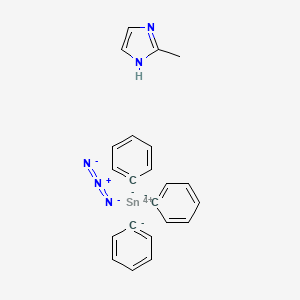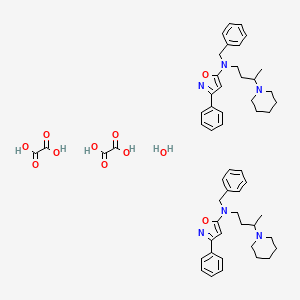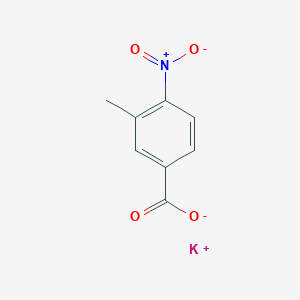
3-Methyl-4-nitrobenzoic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8WSL06B4SU Potassium 3-Methyl-4-Nitrobenzoate , is a chemical compound with the molecular formula C8H6NO4.K It is a potassium salt derivative of 3-methyl-4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-Methyl-4-Nitrobenzoate can be synthesized through the neutralization of 3-methyl-4-nitrobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 3-methyl-4-nitrobenzoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Potassium 3-Methyl-4-Nitrobenzoate.
Industrial Production Methods
In an industrial setting, the production of Potassium 3-Methyl-4-Nitrobenzoate may involve large-scale neutralization reactions using continuous reactors. The process would include the precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product. The compound is then isolated through filtration, washed, and dried to obtain the desired potassium salt.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-Methyl-4-Nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Halogenating agents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-Methyl-4-aminobenzoate.
Substitution: Halogenated or nitrated derivatives of 3-methyl-4-nitrobenzoate.
Hydrolysis: 3-Methyl-4-nitrobenzoic acid and corresponding alcohol.
Scientific Research Applications
Potassium 3-Methyl-4-Nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of substituted benzoic acid derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium 3-Methyl-4-Nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-Nitrobenzoate: Similar structure but lacks the methyl group.
Sodium 3-Methyl-4-Nitrobenzoate: Similar structure but with sodium instead of potassium.
3-Methyl-4-Nitrobenzoic Acid: The parent acid form without the potassium salt.
Uniqueness
Potassium 3-Methyl-4-Nitrobenzoate is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and potential biological activity. The potassium salt form also enhances its solubility and stability compared to the parent acid.
Properties
CAS No. |
1086406-21-4 |
|---|---|
Molecular Formula |
C8H6KNO4 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
potassium;3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C8H7NO4.K/c1-5-4-6(8(10)11)2-3-7(5)9(12)13;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
LIVTTXKCFYITKG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








